molecular formula C5H8N4 B183931 pyridine-2,3,6-triamine CAS No. 4318-79-0

pyridine-2,3,6-triamine

Cat. No.: B183931
CAS No.: 4318-79-0
M. Wt: 124.14 g/mol
InChI Key: IRNVCLJBFOZEPK-UHFFFAOYSA-N
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Description

pyridine-2,3,6-triamine is an organic compound with the molecular formula C₅H₈N₄ It is a derivative of pyridine, characterized by three amino groups attached to the 2nd, 3rd, and 6th positions of the pyridine ring

Preparation Methods

The synthesis of pyridine-2,3,6-triamine typically involves the reduction of 2,3,6-trinitropyridine. This process can be carried out using hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction conditions include a hydrogen atmosphere and a solvent like ethanol. Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

pyridine-2,3,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, forming various substituted pyridine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

pyridine-2,3,6-triamine has several scientific research applications:

Comparison with Similar Compounds

pyridine-2,3,6-triamine can be compared with other similar compounds, such as:

    2,4,6-Triaminopyrimidine: Another triamino derivative with different positional isomerism.

    2,3,5-Triaminopyridine: A compound with amino groups at different positions on the pyridine ring.

    2,6-Diaminopyridine: A related compound with only two amino groups.

The uniqueness of this compound lies in its specific arrangement of amino groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

pyridine-2,3,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-1-2-4(7)9-5(3)8/h1-2H,6H2,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNVCLJBFOZEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195767
Record name 2,3,6-Triaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-79-0
Record name 2,3,6-Triaminopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4318-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Triaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Triaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential toxicity mechanisms of 2,3,6-triaminopyridine?

A: 2,3,6-triaminopyridine (TAP) readily autoxidizes in aqueous solutions, generating superoxide radicals and hydrogen peroxide [, , ]. This oxidative stress can damage cells, as evidenced by methemoglobin formation and glutathione depletion in erythrocytes exposed to TAP []. Additionally, TAP disrupts mitochondrial metabolism, similar to other myotoxic amines []. In rats, TAP administration caused skeletal and cardiac muscle necrosis, along with renal tubular damage []. These findings suggest that TAP's toxicity might stem from oxidative stress and mitochondrial dysfunction.

Q2: What is the connection between 2,3,6-triaminopyridine and the drug phenazopyridine?

A: 2,3,6-Triaminopyridine is a metabolite of phenazopyridine, a commonly used urinary tract analgesic [, , ]. While phenazopyridine itself possesses analgesic properties, its metabolite TAP exhibits toxicity [, ]. This raises concerns as muscle damage and renal issues, observed after phenazopyridine use, could be attributed to TAP formation [].

Q3: How does the structure of 2,3,6-triaminopyridine derivatives relate to their anticonvulsant activity?

A: Research indicates that the anticonvulsant potency and neurotoxicity of 2,3,6-triaminopyridine derivatives are influenced by their overall lipophilicity, represented by log k' (octanol-coated column) []. Modifying the structure to alter lipophilicity can impact their interaction with biological membranes and subsequently their anticonvulsant properties. NMR studies utilizing lecithin vesicles showed a correlation between phospholipid-binding parameter log delta (1/T2) and anticonvulsant activity, further emphasizing the importance of lipophilicity in these molecules [].

Q4: Are there analytical methods available for the specific detection of 2,3,6-triaminopyridine in the presence of phenazopyridine?

A: Yes, several spectrophotometric methods have been developed for the selective determination of phenazopyridine hydrochloride (PAP) in the presence of its oxidative degradation product 2,3,6-triaminopyridine (TAP) []. These methods include first derivative (1D), ratio difference spectrophotometric method (RDSM), first derivative of ratio spectra (1DD), and dual wavelength (DW) spectrophotometry []. Additionally, a validated HPLC method utilizing a reversed-phase BDS Hypersil C18 column has been established for the selective determination of PAP in the presence of TAP []. These methods offer valuable tools for studying the metabolism and stability of phenazopyridine.

Q5: What are the photochemical reactions that phenazopyridine hydrochloride undergoes?

A: When exposed to light, phenazopyridine hydrochloride undergoes various photochemical transformations, including photochemical cyclodehydrogenation, reductive photodegradation, and molecular rearrangement []. These reactions lead to the formation of several products, including pyrido[3,4-c]cinnoline-2,4-diamine, N3-phenylpyridine-2,3,4,6-tetraamine, 2,3,6-triaminopyridine, and 2,6-diamino-1-(4-aminophenyl)pyridin-4(1H)-one []. Understanding these photochemical reactions is crucial for ensuring the drug's efficacy and stability during storage and usage.

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